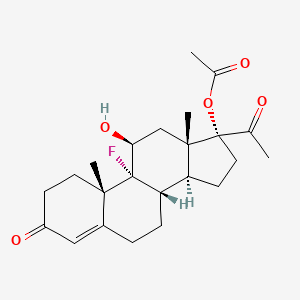
(5-chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von JNJ-10191584 beinhaltet die Reaktion von 5-Chlor-1H-benzimidazol-2-carbonsäure mit 4-Methylpiperazin in Gegenwart eines Kupplungsmittels. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren verwendet werden, um den Prozess zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von JNJ-10191584 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird oft unter Stickstoff gelagert und vor Licht geschützt, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: JNJ-10191584 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Benzimidazol- und Piperazin-Restes. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Typischerweise beinhalten Nukleophile wie Amine oder Thiole.
Oxidationsreaktionen: Verwenden oft Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsreaktionen: Üblicherweise werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene substituierte Benzimidazolderivate ergeben .
Wissenschaftliche Forschungsanwendungen
JNJ-10191584 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung des Histamin-H4-Rezeptors und seiner Rolle in verschiedenen chemischen Prozessen verwendet.
Biologie: Hilft beim Verständnis der biologischen Pfade, die an Histaminrezeptoren beteiligt sind, und ihrer Auswirkungen auf Immunreaktionen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von entzündlichen Erkrankungen, Autoimmunerkrankungen und Schmerzmanagement.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Histaminrezeptoren abzielen .
5. Wirkmechanismus
JNJ-10191584 entfaltet seine Wirkung durch selektive Bindung an den Histamin-H4-Rezeptor und blockiert so dessen Aktivität. Diese Hemmung moduliert die Chemotaxis von Eosinophilen und Mastzellen und reduziert Entzündungen und Immunreaktionen. Die Verbindung zeigt eine hohe Affinität zum H4-Rezeptor mit einem Ki-Wert von 26 nM und weist eine 540-fache Selektivität gegenüber dem H3-Rezeptor auf .
Ähnliche Verbindungen:
JNJ-7777120: Ein weiterer selektiver H4-Rezeptor-Antagonist mit ähnlichen entzündungshemmenden Eigenschaften, aber einer anderen chemischen Struktur.
JNJ-39758979: Ein potenter H4-Rezeptor-Antagonist, der in klinische Studien vorangeschritten ist, aber aufgrund von Nebenwirkungen abgebrochen wurde.
Toreforant: Ein neuerer H4-Rezeptor-Antagonist mit einer anderen chemischen Struktur, der derzeit in klinischen Studien für verschiedene entzündliche Erkrankungen getestet wird
Einzigartigkeit: JNJ-10191584 zeichnet sich durch seine hohe Selektivität und Potenz als H4-Rezeptor-Antagonist aus. Seine einzigartige chemische Struktur ermöglicht eine effektive Modulation von Immunreaktionen mit minimalen Off-Target-Effekten .
Wirkmechanismus
JNJ-10191584 exerts its effects by selectively binding to the histamine H4 receptor, thereby blocking its activity. This inhibition modulates the chemotaxis of eosinophils and mast cells, reducing inflammation and immune responses. The compound shows a high affinity for the H4 receptor with a Ki value of 26 nM, and it exhibits 540-fold selectivity over the H3 receptor .
Vergleich Mit ähnlichen Verbindungen
JNJ-7777120: Another selective H4 receptor antagonist with similar anti-inflammatory properties but a different chemical structure.
JNJ-39758979: A potent H4 receptor antagonist that advanced into clinical studies but was discontinued due to side effects.
Toreforant: A newer H4 receptor antagonist with a different chemical structure, currently being tested in clinical studies for various inflammatory conditions
Uniqueness: JNJ-10191584 stands out due to its high selectivity and potency as an H4 receptor antagonist. Its unique chemical structure allows for effective modulation of immune responses with minimal off-target effects .
Eigenschaften
IUPAC Name |
(6-chloro-1H-benzimidazol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-17-4-6-18(7-5-17)13(19)12-15-10-3-2-9(14)8-11(10)16-12/h2-3,8H,4-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWSUQWIOVGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170826 | |
| Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73903-17-0 | |
| Record name | (6-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73903-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JNJ-10191584 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073903170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-10191584 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE5T3WL8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















